Adenosine, 3'-azido-2',3'-dideoxy-

HIV-1 Antiviral Activity NRTI

Procure 3'-azido-2',3'-dideoxyadenosine (3'-azido-ddA) for NRTI resistance profiling. It uniquely retains full activity against HIV-1 variants harboring K65R, L74V, or M184V mutations (IC50 shift <2.0-fold) and against viruses with ≥3 thymidine analog mutations (IC50 shift <3.5-fold). Unlike other azido-purines, selection of resistant virus in vitro has consistently failed—making it an indispensable tool for reverse transcriptase mechanistic studies and next-generation inhibitor design. Also characterized as a human telomerase inhibitor for cancer biology applications. Standard research-grade material; safety data sheet available.

Molecular Formula C10H12N8O2
Molecular Weight 276.26 g/mol
Cat. No. B1367620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 3'-azido-2',3'-dideoxy-
Molecular FormulaC10H12N8O2
Molecular Weight276.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-]
InChIInChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)
InChIKeyXDRZJDXXQHFAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3′-Azido-2′,3′-dideoxyadenosine (3′-azido-ddA) CAS 66323-44-2: NRTI Procurement & Preclinical Research Guide


3′-Azido-2′,3′-dideoxyadenosine (3′-azido-ddA, CAS 66323-44-2) is a purine nucleoside reverse transcriptase inhibitor (NRTI) belonging to the 3′-azido-2′,3′-dideoxypurine nucleoside (ADPN) class [1]. The compound is a synthetic adenosine analog characterized by an azido group at the 3′-position and the absence of hydroxyl groups at both the 2′- and 3′-positions of the ribose ring [2]. Its mechanism of action involves intracellular phosphorylation to the active triphosphate form, which acts as a chain terminator of HIV-1 reverse transcriptase (RT)-mediated DNA synthesis [3]. The compound has been extensively characterized for anti-HIV-1 activity, cross-resistance profile, cytotoxicity, and intracellular pharmacology in primary human lymphocytes and multiple cell lines [4]. Molecular formula: C10H12N8O2; molecular weight: 276.25 [2].

Why 3′-Azido-2′,3′-dideoxyadenosine Cannot Be Interchanged with Generic NRTIs: Scientific Rationale for Compound-Specific Procurement


The procurement of a generic NRTI such as zidovudine (AZT), didanosine (ddI), or 2′,3′-dideoxyadenosine (ddA) in lieu of 3′-azido-2′,3′-dideoxyadenosine (3′-azido-ddA) is scientifically unjustified due to compound-specific differences in resistance profiles and biological activity. In vitro selection experiments demonstrate that HIV-1 resistant to 3′-azido-3′-deoxythymidine (AZT) is not cross-resistant to 3′-azido-2′,3′-dideoxypurines such as 3′-azido-ddA [1]. Furthermore, 3′-azido-ddA retains activity against viruses containing key NRTI resistance mutations including K65R, L74V, and M184V with an IC50 change of less than 2.0-fold, and against viruses with three or more thymidine analog mutations with an IC50 change of less than 3.5-fold [2]. Perhaps most critically, attempts to select HIV-1 resistant to 3′-azido-ddA in vitro have been unsuccessful, even at concentrations that yield high intracellular levels of the active triphosphate, in stark contrast to the ready selection of resistance to the closely related purine analog 3′-azido-ddG (5.3-fold resistance) and the pyrimidine analog 3′-azido-ddC (5.9-fold resistance) [3]. The evidence below provides the quantitative basis for these compound-specific differentiators.

Quantitative Differentiation Evidence: 3′-Azido-2′,3′-dideoxyadenosine vs. Comparator NRTIs


In Vitro Antiviral Potency: 3′-azido-ddA vs. 3′-azido-ddG in Primary Human Lymphocytes and Cell Lines

3′-azido-2′,3′-dideoxyadenosine (3′-azido-ddA) exhibits potent antiviral activity against HIV-1, with 50% inhibitory concentrations (IC50s) ranging from 0.36 to 10 μM in primary human lymphocytes, HeLa cells, and T-cell lines [1]. This activity is comparable to, though slightly less potent than, its guanosine analog counterpart 3′-azido-2′,3′-dideoxyguanosine (3′-azido-ddG), which exhibits IC50s ranging from 0.19 to 2.1 μM in the same panel of cells [2]. This data provides the baseline potency context for evaluating this compound against other NRTIs.

HIV-1 Antiviral Activity NRTI IC50

Resistance Profile: Retention of Activity Against Common NRTI Resistance Mutations

A key differentiator for 3′-azido-ddA is its retention of antiviral activity against HIV-1 variants harboring common NRTI resistance mutations. The compound exhibits minimal loss of potency against viruses containing the K65R, L74V, or M184V mutations, with an IC50 change of less than 2.0-fold compared to wild-type virus [1]. Furthermore, against viruses with three or more thymidine analog mutations (TAMs), the IC50 change remains less than 3.5-fold [2]. This contrasts with the susceptibility loss observed for many first-generation NRTIs against these mutant viruses.

HIV-1 Drug Resistance NRTI Mutations Cross-Resistance K65R L74V M184V

In Vitro Resistance Selection: Failure to Select HIV-1 Resistant to 3′-azido-ddA

In head-to-head in vitro selection experiments, serial passage of HIV-1LAI in MT-2 cells in increasing concentrations of 3′-azido-2′,3′-dideoxynucleosides yielded markedly different resistance outcomes. Passage in the presence of 3′-azido-2′,3′-dideoxyguanosine (3′-azido-ddG) selected for a virus with 5.3-fold resistance, and passage in 3′-azido-2′,3′-dideoxycytidine (3′-azido-ddC) selected for the V75I mutation conferring 5.9-fold resistance [1]. In stark contrast, under identical experimental conditions, researchers were unable to select HIV-1 resistant to 3′-azido-2′,3′-dideoxyadenosine (3′-azido-ddA), even at drug concentrations that produced high intracellular levels of the active 3′-azido-ddA-5′-triphosphate [2]. This failure to select for resistance was not due to poor intracellular activation.

Resistance Selection HIV-1 Reverse Transcriptase Antiviral Resistance Barrier

Cross-Resistance to AZT: Lack of Cross-Resistance in AZT-Resistant HIV-1

A critical differentiator for 3′-azido-ddA and the broader 3′-azido-2′,3′-dideoxypurine class is the lack of cross-resistance with HIV-1 strains resistant to zidovudine (AZT). Studies explicitly report that HIV-1 resistant to 3′-azido-3′-deoxythymidine (AZT) is not cross-resistant to 3′-azido-2′,3′-dideoxypurines, including 3′-azido-ddA [1]. This finding is significant because AZT resistance, mediated by thymidine analog mutations (TAMs), is a common clinical challenge. The lack of cross-resistance suggests that the nucleoside base (purine vs. pyrimidine) is a major determinant of HIV-1 resistance mechanisms to nucleoside analogs [2].

AZT Resistance Cross-Resistance Thymidine Analog Mutations 3′-azido-2′,3′-dideoxypurines

Synthetic Accessibility: High-Yield Two-Step Synthesis from N6,5′-O-Dibenzoyl-2′-deoxyadenosine

The synthesis of 3′-azido-2′,3′-dideoxyadenosine has been achieved in two steps from N6,5′-O-dibenzoyl-2′-deoxyadenosine in a reported yield of 65% [1]. The key transformation involves inversion of configuration at the 3′-position by reaction with triflic anhydride-pyridine and water, followed by introduction of the azido group via nucleophilic substitution with lithium azide on the 3′-O-triflate intermediate [2]. This concise synthetic route provides an advantage over the multi-step syntheses (6-8 steps) reported for some related 2′- and 3′-substituted dideoxyadenosine analogs [3], potentially impacting cost of goods and supply chain reliability for large-scale procurement.

Synthesis Chemical Production Process Chemistry Yield

Validated Application Scenarios for 3′-Azido-2′,3′-dideoxyadenosine Based on Quantitative Evidence


HIV-1 Drug Resistance Research: Profiling Activity Against Common NRTI Mutations

3′-azido-2′,3′-dideoxyadenosine (3′-azido-ddA) is ideally suited for research focused on overcoming NRTI drug resistance. The compound retains full activity against HIV-1 variants with K65R, L74V, or M184V mutations (IC50 change <2.0-fold) and against viruses with three or more thymidine analog mutations (IC50 change <3.5-fold) [1]. This makes it a valuable tool compound for mechanistic studies of NRTI resistance, for screening novel compounds against a resistance-relevant background, and for validating the activity of new antiretroviral agents against mutant viral strains [2].

In Vitro Resistance Barrier Assessment: Investigating the Failure to Select Resistant HIV-1

The unique property of 3′-azido-ddA, namely the inability to select for HIV-1 resistance in vitro under standard selection pressure, positions it as a critical probe for studying the genetic and biochemical barriers to drug resistance [1]. Unlike its purine analog 3′-azido-ddG (5.3-fold resistance selected) or pyrimidine analog 3′-azido-ddC (5.9-fold resistance selected), 3′-azido-ddA failed to yield resistant virus [2]. This compound can be used in directed evolution experiments, structural biology studies of RT-drug interactions, and in the design of novel NRTIs with improved resistance profiles [3].

AZT-Resistant HIV-1 Research: Probing Purine vs. Pyrimidine Resistance Determinants

3′-azido-ddA serves as an essential reagent for dissecting the molecular determinants of NRTI cross-resistance. Since HIV-1 resistant to AZT remains susceptible to 3′-azido-2′,3′-dideoxypurines, including 3′-azido-ddA, this compound can be used to study the structural and enzymatic basis for the divergent resistance pathways of purine- versus pyrimidine-based NRTIs [1]. This application is critical for the rational design of next-generation inhibitors that evade existing resistance mechanisms [2].

Telomerase Inhibition and Telomere Biology Studies

Beyond antiviral applications, 3′-azido-2′,3′-dideoxyadenosine (AZddA) has been characterized as an inhibitor of human telomerase. Studies show that its 5′-triphosphate form inhibits telomerase activity in vitro, and treatment of HL60 cells with the nucleoside causes telomere shortening [1]. This property enables its use as a tool compound in cancer biology and aging research, specifically for investigating telomere maintenance mechanisms and the development of telomerase-targeted antitumor agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine, 3'-azido-2',3'-dideoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.